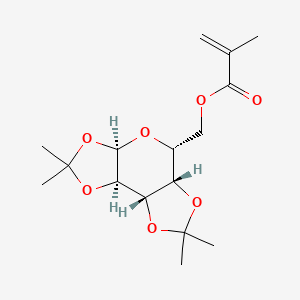
(2-Fluorophenyl)methanesulfonamide
説明
“(2-Fluorophenyl)methanesulfonamide” is a chemical compound with the linear formula CH3SO2NHC6H4F . It has a molecular weight of 189.21 .
Molecular Structure Analysis
The molecular structure of “(2-Fluorophenyl)methanesulfonamide” can be represented by the SMILES string CS(=O)(=O)Nc1ccccc1F . This indicates that the molecule consists of a methanesulfonamide group (CH3SO2NH) attached to a 2-fluorophenyl group (C6H4F) .Physical And Chemical Properties Analysis
“(2-Fluorophenyl)methanesulfonamide” has a melting point of 75-77 °C . It has a molecular weight of 189.21 g/mol .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of (2-Fluorophenyl)methanesulfonamide, focusing on six unique fields:
Pharmaceutical Development
(2-Fluorophenyl)methanesulfonamide is extensively studied for its potential in pharmaceutical development. Its structural properties make it a candidate for designing new drugs, particularly in the development of enzyme inhibitors and receptor antagonists . The presence of the fluorine atom can enhance the metabolic stability and bioavailability of the compounds, making them more effective in therapeutic applications .
Organic Synthesis
This compound is valuable in organic synthesis, serving as a building block for the synthesis of more complex molecules. It is used in cross-coupling reactions and nucleophilic substitution reactions , facilitating the formation of carbon-sulfur and carbon-nitrogen bonds. These reactions are crucial in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Material Science
In material science, (2-Fluorophenyl)methanesulfonamide is explored for its role in the development of polymers and advanced materials . Its unique chemical properties can be utilized to create materials with specific characteristics, such as improved thermal stability and resistance to degradation. These materials have applications in electronics, coatings, and other high-performance materials .
Chemical Biology
Researchers use (2-Fluorophenyl)methanesulfonamide in chemical biology to study protein-ligand interactions and enzyme mechanisms . By incorporating this compound into various assays, scientists can investigate how proteins interact with small molecules, which is essential for understanding biological processes and developing new therapeutic strategies .
Agricultural Chemistry
In agricultural chemistry, this compound is investigated for its potential use in pesticides and herbicides . Its ability to interfere with specific biological pathways in pests and weeds makes it a promising candidate for developing new agrochemicals that are more effective and environmentally friendly .
Environmental Science
(2-Fluorophenyl)methanesulfonamide is also studied in environmental science for its potential impact and degradation pathways. Understanding how this compound breaks down in the environment helps in assessing its ecological risks and developing strategies for mitigating its impact. This research is crucial for ensuring the safe use of chemicals in various industries .
Safety and Hazards
The safety data sheet for a similar compound, methanesulfonamide, suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to handle in accordance with good industrial hygiene and safety practice .
特性
IUPAC Name |
(2-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCPXPGXYVBAAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622842 | |
| Record name | 1-(2-Fluorophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluorophenyl)methanesulfonamide | |
CAS RN |
919354-36-2 | |
| Record name | 1-(2-Fluorophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-fluorophenyl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(decyloxy)-2-oxoethyl]-2-(2-methoxyphenoxymethyl)-3-methyl-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B1358273.png)




![1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B1358286.png)







